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Compound of Interest

Compound Name: N-Methyl-L-prolinol

Cat. No.: B1298673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methyl-L-prolinol (CAS: 34381-71-0), a chiral amino alcohol pivotal in asymmetric synthesis

and pharmaceutical research. Due to the limited availability of public experimental data for N-
Methyl-L-prolinol, this document presents the available mass spectrometry data for the target

molecule, alongside nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data

for the closely related compounds, N-Methyl-L-proline and L-prolinol, for comparative analysis.

Introduction
N-Methyl-L-prolinol, with the molecular formula C₆H₁₃NO and a molecular weight of 115.17

g/mol , is a derivative of the amino acid L-proline.[1][2] Its chiral nature makes it a valuable

building block in the synthesis of complex organic molecules, including active pharmaceutical

ingredients.[2][3] A thorough understanding of its spectroscopic characteristics is essential for

its identification, characterization, and quality control in research and development.

Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-

charge ratio (m/z) of ionized molecules. The electron ionization (EI) mass spectrum of N-
Methyl-L-prolinol exhibits a distinct fragmentation pattern that is characteristic of its structure.

Table 1: Mass Spectrometry Data for N-Methyl-L-prolinol
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m/z Relative Intensity (%) Proposed Fragment

42.05 45 [C₂H₄N]⁺

43.05 30 [C₂H₅N]⁺

56.05 25 [C₃H₆N]⁺

70.05 100 [C₄H₈N]⁺ (Base Peak)

84.10 95 [M-CH₂OH]⁺

115.10 15 [M]⁺ (Molecular Ion)

Data sourced from NIST WebBook[1]

Experimental Protocol - Mass Spectrometry (General)
Sample Preparation: A dilute solution of N-Methyl-L-prolinol is prepared in a volatile organic

solvent, such as methanol or acetonitrile.

Instrumentation: An electron ionization mass spectrometer is used.

Method: The sample is introduced into the ion source, typically heated to ensure vaporization.

The molecules are bombarded with a high-energy electron beam (usually 70 eV), causing

ionization and fragmentation. The resulting ions are then accelerated into a mass analyzer,

which separates them based on their m/z ratio. A detector records the abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR data for N-Methyl-L-prolinol, this

section provides predicted ¹H and ¹³C NMR data for the structurally similar compound N-

Methyl-L-proline. This data can serve as a reference for the expected chemical shifts and

splitting patterns.

¹H NMR Spectroscopy of N-Methyl-L-proline (Predicted)
Table 2: Predicted ¹H NMR Data for N-Methyl-L-proline
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.85 dd 1H H-2

3.45 m 1H H-5a

3.05 m 1H H-5b

2.80 s 3H N-CH₃

2.25 m 1H H-3a

2.00 m 2H H-4

1.85 m 1H H-3b

Predicted data from Human Metabolome Database

¹³C NMR Spectroscopy of N-Methyl-L-proline and L-
Prolinol (Predicted and Experimental)
For a comprehensive comparison, predicted ¹³C NMR data for N-Methyl-L-proline and

experimental data for L-Prolinol are presented.

Table 3: ¹³C NMR Data for N-Methyl-L-proline (Predicted) and L-Prolinol (Experimental)
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Chemical Shift (ppm) - N-
Methyl-L-proline
(Predicted)

Chemical Shift (ppm) - L-
Prolinol (Experimental)

Assignment

175.0 - C=O

70.0 68.0 C-2

58.0 56.5 C-5

42.0 - N-CH₃

30.0 29.0 C-3

22.0 25.5 C-4

- 65.0 -CH₂OH

Predicted data for N-Methyl-L-proline from Human Metabolome Database. Experimental data

for L-Prolinol from CCRC Mass Spectrometry and NMR Database.

Experimental Protocol - NMR Spectroscopy (General)
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent

(e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.

Method: The sample is placed in the magnet, and the magnetic field is shimmed to achieve

homogeneity. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify

the spectrum. The FID is then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy
Experimental IR data for N-Methyl-L-prolinol is not readily available. Therefore, the

characteristic IR absorption bands for the related compound L-Prolinol are provided for

reference.
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Table 4: IR Spectroscopy Data for L-Prolinol

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3100 Strong, Broad
O-H stretch (alcohol), N-H

stretch (secondary amine)

2960 - 2850 Medium C-H stretch (aliphatic)

1450 Medium C-H bend

1100 - 1000 Strong C-N stretch, C-O stretch

Experimental Protocol - IR Spectroscopy (General)
Sample Preparation: For a liquid sample like N-Methyl-L-prolinol, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Method: A beam of infrared radiation is passed through the sample. The molecules absorb

radiation at specific frequencies corresponding to their vibrational modes. The transmitted or

reflected radiation is detected, and a Fourier transform is applied to the resulting interferogram

to produce the IR spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like N-Methyl-L-prolinol.
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This technical guide has summarized the available spectroscopic data for N-Methyl-L-prolinol
and related compounds. The provided mass spectrometry data offers a reliable method for the

identification of N-Methyl-L-prolinol. While experimental NMR and IR data for the target

molecule are not currently in the public domain, the comparative data from N-Methyl-L-proline

and L-Prolinol provide valuable insights for researchers working with this important chiral

building block. The general experimental protocols and the workflow diagram offer a solid

foundation for the spectroscopic characterization of N-Methyl-L-prolinol in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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